2-Methoxy-1-methylnaphthalene

Descripción general

Descripción

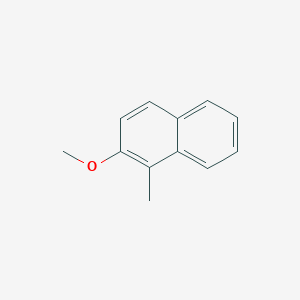

2-Methoxy-1-methylnaphthalene is an organic compound with the molecular formula C12H12O. It is a derivative of naphthalene, where a methoxy group (-OCH3) and a methyl group (-CH3) are substituted at the 2 and 1 positions, respectively. This compound is known for its applications in various fields, including organic synthesis and industrial processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Methoxy-1-methylnaphthalene can be synthesized through several methods. One common method involves the reaction of 1-bromo-2-methoxynaphthalene with dimethylzinc in the presence of a palladium catalyst. The reaction is typically carried out in N,N-dimethylformamide at 90°C for 24 hours . The product is then purified through column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 2-Methoxy-1-methylnaphthalene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under controlled conditions.

Major Products:

Oxidation: Naphthoquinones

Reduction: Dihydro derivatives

Substitution: Halogenated or nitrated naphthalenes

Aplicaciones Científicas De Investigación

Chemical Research Applications

1. Organic Synthesis:

2-MMN serves as an important intermediate in the synthesis of various organic compounds. It can undergo oxidation, reduction, and substitution reactions, facilitating the development of more complex molecules. Common reactions include:

- Oxidation to form naphthoquinones using agents like potassium permanganate.

- Reduction to generate dihydro derivatives with reducing agents such as lithium aluminum hydride.

- Electrophilic Substitution , introducing different functional groups into the naphthalene ring.

2. Comparison with Similar Compounds:

The presence of both methoxy and methyl groups distinguishes 2-MMN from similar compounds like 2-methoxynaphthalene and 1-methylnaphthalene. This dual substitution pattern imparts unique reactivity and properties, making it a valuable building block in synthetic chemistry.

Biological Research Applications

1. Metabolism Studies:

Research indicates that 2-MMN is a model compound for studying the metabolism of polycyclic aromatic hydrocarbons (PAHs). It undergoes enzymatic transformations primarily through cytochrome P450 enzymes, leading to various metabolites that may exhibit distinct biological activities .

2. Toxicological Assessments:

Toxicological studies have demonstrated that exposure to 2-MMN can result in acute and chronic health effects, such as respiratory issues and liver dysfunction in animal models. These findings are crucial for understanding the safety profiles of chemicals containing naphthalene derivatives .

3. Antimicrobial Properties:

Recent investigations have shown that 2-MMN exhibits antimicrobial activity against various pathogens. Its mechanism may involve disrupting cell membrane integrity or inhibiting metabolic processes in microorganisms, suggesting potential applications in agricultural biocontrol.

Medicinal Applications

1. Pharmacological Potential:

Research is ongoing to explore 2-MMN's potential as a precursor for pharmacologically active compounds. Its ability to interact with biological systems indicates possible uses in drug development, particularly for compounds targeting specific molecular pathways .

2. Antioxidant Activity:

The compound has been noted for its antioxidant properties, which are essential in mitigating oxidative stress-related damage in cells. This activity could be beneficial in developing therapeutic strategies against diseases linked to oxidative stress.

Industrial Applications

1. Production of Dyes and Fragrances:

In the industrial sector, 2-MMN is utilized in the production of dyes and fragrances due to its favorable chemical properties. Its versatility allows it to be incorporated into various formulations.

In Vitro Studies

In laboratory settings, 2-MMN has shown cytotoxic effects on cultured cells at specific concentrations. A notable study involving V79 hamster fibroblasts indicated increased micronuclei formation upon exposure to metabolites derived from 1-methylnaphthalene, suggesting potential genotoxic effects related to its structure.

Animal Studies

In rat models exposed to 2-MMN vapors, significant increases in liver enzymes (ALT and AST) were observed, indicating hepatic stress or damage. Histopathological examinations revealed lesions consistent with chemical toxicity, reinforcing the need for careful handling of this compound in research settings .

Summary of Findings

The applications of 2-Methoxy-1-methylnaphthalene span multiple scientific domains due to its unique chemical structure and properties. Its roles as an intermediate in organic synthesis, a model for metabolic studies, a potential pharmaceutical precursor, and its industrial utility underscore its importance in both research and application contexts.

| Application Area | Specific Uses/Findings |

|---|---|

| Organic Chemistry | Intermediate for synthesis; oxidation/reduction reactions |

| Biological Research | Model for PAH metabolism; antimicrobial activity |

| Medicinal Applications | Potential precursor for drugs; antioxidant properties |

| Industrial Use | Production of dyes and fragrances |

Mecanismo De Acción

The mechanism of action of 2-Methoxy-1-methylnaphthalene involves its interaction with specific molecular targets and pathways. For instance, its oxidation products can inhibit certain enzymes or interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

- 2-Methoxynaphthalene

- 1-Methoxynaphthalene

- 2-Methylnaphthalene

Comparison: 2-Methoxy-1-methylnaphthalene is unique due to the presence of both methoxy and methyl groups on the naphthalene ring. This dual substitution pattern imparts distinct chemical and physical properties compared to its analogs. For example, 2-Methoxynaphthalene lacks the methyl group, while 2-Methylnaphthalene lacks the methoxy group, leading to differences in reactivity and applications .

Actividad Biológica

2-Methoxy-1-methylnaphthalene (2-MMN) is a derivative of naphthalene, a polycyclic aromatic hydrocarbon (PAH) that exhibits various biological activities. This compound is of interest due to its potential applications in pharmacology and toxicology. This article reviews the biological activity of 2-MMN, focusing on its metabolic pathways, toxicity, and effects on human health and the environment.

This compound is characterized by the presence of a methoxy group (-OCH₃) and a methyl group (-CH₃) attached to the naphthalene ring system. Its chemical structure allows it to interact with biological systems, influencing its pharmacological and toxicological profiles.

Metabolic Pathways

The metabolism of 2-MMN involves enzymatic transformations primarily through cytochrome P450 enzymes. These enzymes facilitate the oxidation of 2-MMN, leading to various metabolites. Studies indicate that similar compounds like 1-methylnaphthalene undergo similar metabolic pathways, resulting in the formation of hydroxylated products and carboxylic acids, which may possess distinct biological activities .

Toxicological Effects

Research has demonstrated that exposure to 2-MMN can lead to several adverse health effects:

- Acute Toxicity : Inhalation exposure has been linked to respiratory issues, including dyspnea and lung inflammation. Animal studies show that high concentrations can cause significant weight loss and lethargy .

- Chronic Toxicity : Long-term exposure may lead to renal damage, liver dysfunction, and alterations in hematological parameters. For example, chronic inhalation studies in mice revealed pulmonary alveolar proteinosis, a condition marked by abnormal accumulation of surfactant in the alveoli .

Antimicrobial Properties

Recent studies suggest that 2-MMN exhibits antimicrobial activity against various pathogens. Its mechanism may involve disrupting cell membrane integrity or inhibiting essential metabolic processes in microorganisms. The compound's efficacy against specific fungi has been noted, indicating potential applications in agricultural biocontrol .

Antioxidant Activity

Antioxidant properties have been attributed to 2-MMN due to its ability to scavenge free radicals. This activity is crucial in mitigating oxidative stress-related damage in cells. The compound's interaction with cellular pathways may enhance its protective effects against oxidative damage .

Case Studies

- In Vitro Studies : In laboratory settings, 2-MMN has been shown to induce cytotoxic effects in cultured cells at certain concentrations. A study involving V79 hamster fibroblasts demonstrated increased micronuclei formation upon exposure to 1-methylnaphthalene metabolites, suggesting potential genotoxic effects related to its structure .

- Animal Studies : In rats exposed to 2-MMN vapors, significant increases in liver enzymes (ALT and AST) were observed, indicating hepatic stress or damage. Histopathological examinations revealed lesions consistent with chemical toxicity .

Summary of Findings

Propiedades

IUPAC Name |

2-methoxy-1-methylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O/c1-9-11-6-4-3-5-10(11)7-8-12(9)13-2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCGZULAQLJDPTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=CC=CC=C12)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.